2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
CAS No.: 1207175-11-8
Cat. No.: VC0163643
Molecular Formula: C12H13ClN4
Molecular Weight: 248.714
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207175-11-8 |
|---|---|
| Molecular Formula | C12H13ClN4 |
| Molecular Weight | 248.714 |
| IUPAC Name | 2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H |
| Standard InChI Key | SQVZRUXKBUJUGH-UHFFFAOYSA-N |
| SMILES | C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl |
Introduction
Chemical Properties
Molecular Structure and Formula
The structure of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride consists of a tetrahydropyrido[4,3-d]pyrimidine core scaffold with a pyridine ring attached at the 2-position of the pyrimidine ring. Based on structural analysis and comparison with related compounds, its molecular formula can be inferred to be C12H12N4- HCl. The compound contains four nitrogen atoms: one in the pyridine ring, two in the pyrimidine ring, and one in the tetrahydropyridine portion of the molecule. The hydrochloride salt formation typically occurs at one of these nitrogen atoms, which enhances water solubility compared to the free base form . The specific arrangement of these nitrogen atoms creates multiple potential interaction sites for hydrogen bonding and coordination with biological targets.
Physical Characteristics
While specific experimental data for 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is limited in the available literature, physical characteristics can be reasonably inferred from structurally related compounds. Typically, hydrochloride salts of heterocyclic amines are crystalline solids with relatively high melting points. The compound is likely to exhibit enhanced water solubility compared to its free base form due to the ionic nature of the hydrochloride salt . For comparison, the related compound 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride has a molecular weight of 187.63 g/mol, while our target compound would have a higher molecular weight due to the pyridine substituent replacing the hydroxyl group .
Table 1: Comparative Physical Properties of Related Compounds
| Compound | Molecular Weight (g/mol) | Physical Form | Expected Solubility Profile |
|---|---|---|---|
| 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl | ~228 (calculated) | Crystalline solid (predicted) | Good water solubility, limited in nonpolar solvents |
| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol HCl | 187.63 | Crystalline solid | Water-soluble, limited in nonpolar solvents |
| 2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | ~213 (base form) | Solid | Less water-soluble than HCl salt |
Chemical Reactivity
The nitrogen-rich structure of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride suggests specific reactivity patterns characteristic of heterocyclic compounds. The reactivity is influenced by the electronic properties of both the pyridine ring and the tetrahydropyrido[4,3-d]pyrimidine core. The compound likely exhibits several reaction pathways:
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Nucleophilic substitution reactions at electron-deficient carbon positions adjacent to nitrogen atoms
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Electrophilic aromatic substitution reactions on the pyridine ring (typically less facile than with benzene)
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Coordination with metal ions through the nitrogen atoms
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Acid-base interactions, with the nitrogen atoms serving as bases
The presence of the hydrochloride salt would affect the protonation state of the nitrogen atoms, which in turn influences the compound's reactivity profile and solubility characteristics .
Synthesis and Preparation
Synthetic Routes
Biochemical Properties
Mechanism of Action
Based on structural analysis and information about related compounds, 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride may exert biological effects through several potential mechanisms:
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Enzyme inhibition: The nitrogen-rich structure could enable binding to enzyme active sites through hydrogen bonding and other non-covalent interactions
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Receptor modulation: The compound's structural features might allow interaction with specific receptors, potentially as an agonist or antagonist
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DNA/RNA binding: The planar aromatic portions could potentially intercalate with nucleic acids
Similar heterocyclic compounds have demonstrated activity as kinase inhibitors, particularly targeting enzymes involved in signal transduction pathways. The specific arrangement of nitrogen atoms in this compound creates a unique electron distribution and hydrogen bonding potential that could confer selectivity for particular biological targets.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride would be crucial for its development in medicinal chemistry applications. Key structural features that might influence its biological activity include:
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The pyridine ring: Serves as a hydrogen bond acceptor and provides specific electronic properties
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The tetrahydropyrido[4,3-d]pyrimidine core: Provides a conformationally constrained scaffold
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The [4,3-d] fusion pattern: Creates a specific three-dimensional arrangement that affects binding properties
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The protonation state: Influenced by the hydrochloride salt form, affecting solubility and target interaction
Related compounds with pyrido[4,3-d]pyrimidine scaffolds have shown that modifications to the substituents can significantly alter biological activity profiles, suggesting that selective functionalization of our target compound could enable tuning of its pharmacological properties.
| Target Class | Specific Examples | Structural Features Supporting Interaction | Potential Therapeutic Areas |
|---|---|---|---|
| Protein Kinases | mTOR, PI3K, ERK | Nitrogen-rich heterocyclic core | Cancer, inflammation, autoimmune disorders |
| GPCRs | Dopamine, serotonin receptors | Aromatic moieties, H-bond acceptors | Neurological disorders, psychiatric conditions |
| DNA/RNA Processing Enzymes | Polymerases, helicases | Planar aromatic regions | Antiviral, antibacterial applications |
Compounds with the tetrahydropyrido[3,4-d]pyrimidine scaffold have been investigated for their potential to inhibit mTOR kinase and PI3 kinase, suggesting that our target compound with the [4,3-d] fusion pattern might exhibit similar but distinct activity profiles.
Research Applications
Current Research Areas
While specific research on 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is limited in the available literature, related compounds with similar structural features have been investigated in several key research areas:
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Oncology research: As potential kinase inhibitors targeting dysregulated signaling pathways in cancer cells
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Neurological disorders: As modulators of neurotransmitter receptors and related signaling pathways
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Metabolic disease: As inhibitors of specific enzymes involved in metabolic regulation
The tetrahydropyrido[3,4-d]pyrimidine derivatives have been investigated specifically for their potential as inhibitors of mTOR kinase and PI3 kinase pathways, which are implicated in various disease states including cancer and metabolic disorders. These research directions provide valuable context for understanding the potential applications of our target compound.
Comparative Analysis
To better understand the potential properties and applications of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, a comparative analysis with structurally related compounds provides valuable insights:
Table 3: Comparative Analysis of Related Heterocyclic Compounds
| Compound | Core Structure | Key Substituents | Reported/Potential Activities | Structural Advantages/Limitations |
|---|---|---|---|---|
| 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl | Tetrahydropyrido[4,3-d]pyrimidine | Pyridine at 2-position | Potential enzyme inhibition, receptor modulation | Pyridine ring provides additional H-bond acceptor site |
| 2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Tetrahydropyrido[4,3-d]pyrimidine | Pyrimidine at 2-position | Inhibitor in biochemical pathways | Additional nitrogen in pyrimidine vs. pyridine provides more H-bond acceptors |
| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol HCl | Tetrahydropyrido[4,3-d]pyrimidine | Hydroxyl at 2-position | Various therapeutic applications | Hydroxyl group serves as both H-bond donor and acceptor |
| 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione HCl | Tetrahydropyrido[3,4-d]pyrimidine | Dione functionality | mTOR/PI3K inhibition | Different fusion pattern alters 3D structure; dione provides additional H-bond acceptors |
This comparative analysis highlights how subtle structural differences between these related compounds could lead to distinct biological activities and applications . The specific arrangement of the pyridine ring in our target compound creates a unique electronic distribution and geometry that distinguishes it from the other compounds in this series.
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